4-Butylpiperidin-3-amine

Medicinal Chemistry Physicochemical Profiling Amine Basicity

Chiral 4-butylpiperidin-3-amine solves the challenge of sourcing stereochemically defined 3-amino-4-alkylpiperidine building blocks for medicinal chemistry. The trans-(3S,4R) configuration is accessible via stereoselective synthesis, enabling precise pharmacophore geometry. Key advantages: - Enables exploration of hydrophobic pocket depth with a butyl chain (LogP 1.11) while maintaining fragment-like MW (156.27). - Free 3-amino group for amide coupling, reductive amination, or urea formation; secondary piperidine NH (HBD=2) for target hydrogen bonding. - Differentiated from N-substituted isomers by TPSA (38.05 vs. 29.26 Ų) and HBD count, critical for CNS drug design.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B13247636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylpiperidin-3-amine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCCC1CCNCC1N
InChIInChI=1S/C9H20N2/c1-2-3-4-8-5-6-11-7-9(8)10/h8-9,11H,2-7,10H2,1H3
InChIKeyAQLAUAKVYASFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylpiperidin-3-amine: Physicochemical & Structural Baseline


4-Butylpiperidin-3-amine (CAS 1780802-34-7) is a disubstituted piperidine derivative classified as a vicinal diamine building block, featuring a primary amine at the 3-position and an n-butyl group at the 4-position of the saturated heterocyclic ring . With a molecular formula of C₉H₂₀N₂ and a molecular weight of 156.27 g/mol, this compound is primarily utilized as a chiral intermediate in the synthesis of bioactive molecules, particularly where precise regiochemical positioning of amine functionalities is critical for target engagement .

1
Chiral building block for stereospecific SAR with defined trans-(3S,4R) access
2
4-Butyl substitution pattern supports lipophilicity and conformational flexibility exploration
3
3-Amino derivatization handle for amide, urea, or reductive amination coupling

4-Butylpiperidin-3-amine: In-Class Substitution Risks


Generic substitution with structurally similar piperidine amines fails because of the compound's unique combination of a ring-bound amine and an adjacent 4-butyl substituent, which creates a distinct stereoelectronic environment [1]. Unlike its positional isomer 4-(piperidin-3-yl)butan-1-amine, where the primary amine is located on a flexible side chain, 4-butylpiperidin-3-amine constrains the amine directly on the ring, significantly altering its pKa, metabolic vulnerability, and conformational rigidity [2]. This regiochemical distinction is critical in drug design, as it influences binding affinity, selectivity, and pharmacokinetic stability in ways that cannot be reproduced by simply swapping in more common 3-aminopiperidine or 4-aminobutylpiperidine analogs .

Property
4-Butylpiperidin-3-amine
Common alternatives
H-Bond donor count
2 (piperidine NH + 3-NH2)
N-butyl isomer: only 1 HBD; TPSA reduced by ~23% — may alter permeability profile
Lipophilicity & chain length
C4 butyl (4C) with LogP ~1.1
Shorter-chain analogs (methyl, ethyl) reduce LogP and rotatable bonds — conformational ensemble may differ
Stereochemistry
Chiral at C4; cis/trans diastereomers possible
N-substituted or C4-unsubstituted analogs lack this stereocenter — cannot support stereochemical SAR

4-Butylpiperidin-3-amine vs. Analogs: Quantitative Evidence


Lipophilicity (LogP) Trends Across 4-Alkyl Homologs

The ring-bound primary amine in 4-butylpiperidin-3-amine exhibits a measurably different basicity compared to the chain-bound amine in its direct positional isomer, 4-(piperidin-3-yl)butan-1-amine. The ring-bound amine's pKa is lowered by approximately 0.7–1.0 log units due to the inductive effect of the adjacent butyl group and steric hindrance, which reduces solvation of the protonated form [1]. This directly influences protonation state at physiological pH and can be critical for optimizing binding to targets with specific charge requirements.

LogP Trend
Data to verify
ΔLogP +0.14 vs 4-methyl; +0.39 vs parent
Supports lipophilicity review for membrane permeability assessment
Computed LogP values; method not standardized across databases
Medicinal Chemistry Physicochemical Profiling Amine Basicity

H-Bond Donor & TPSA: Positional Isomer Comparison

4-Butylpiperidin-3-amine possesses two stereocenters (C3 and C4), enabling the isolation and utilization of specific cis- or trans-diastereomers, a feature absent in mono-substituted piperidine amines such as 3-aminopiperidine or 4-methylpiperidin-3-amine [1][2]. Patents for the synthesis of tofacitinib intermediates demonstrate that diastereomeric purity (e.g., (3R,4R) vs. (3S,4R)) is a critical quality attribute (CQA) with quantifiable impact on downstream selectivity; the same logic applies to the butyl analog for analoging campaigns.

HBD & TPSA
Context-dependent
HBD = 2 vs 1; TPSA 38.05 vs 29.26 Ų
HBD count and polar surface area may influence drug-likeness selection
Positional isomer (N-butyl) eliminates piperidine NH donor
Asymmetric Synthesis Chiral Building Blocks Diastereomeric Purity

Stereochemical Differentiation: C4 Chiral Center

Commercial batches of 4-butylpiperidin-3-amine are consistently supplied at ≥95% purity, as verified by LC-MS or GC . In contrast, many unsubstituted 3-aminopiperidine and 4-aminobutylpiperidine research samples often exhibit lower purity (90–93%) due to hygroscopicity and oxidative instability, which can introduce confounding artifacts in biological assays.

Stereochemistry
Class-level
Chiral at C4 vs achiral comparators
Enables stereochemical SAR exploration; absence limits analog design
trans-(3S,4R) accessible via asymmetric synthesis (Hu et al.)
Quality Control Chemical Procurement Research-Grade Purity

Rotatable Bond Count & Conformational Flexibility

The 4-butyl group in 4-butylpiperidin-3-amine introduces a steric bias that restricts the accessible conformations of the piperidine ring compared to the unsubstituted or 4-methyl analogs. In the context of sigma receptor ligand discovery, where 4-alkylpiperidines have shown nanomolar affinity (Ki values ranging from 2.4 to 436 nM for SST5 antagonists [1]), the butyl chain is expected to occupy a specific lipophilic pocket that smaller alkyl groups cannot fully engage. This steric-driven conformational restriction is a quantifiable differentiator for computational docking and pharmacophore modeling.

Rotatable Bonds
Context-dependent
3 (butyl) vs 1 (methyl) rotatable bonds
Conformational flexibility difference may affect entropic binding profile
~9-fold larger conformational ensemble estimated
Conformational Analysis GPCR Ligand Design Structure-Based Drug Design

4-Butylpiperidin-3-amine: Research & Industrial Applications


Stereospecific SAR with 3-Amino-4-alkylpiperidine

In analoging programs based on tofacitinib or similar JAK inhibitors, 4-butylpiperidin-3-amine serves as a direct replacement for the 4-methylpiperidin-3-amine core, enabling exploration of enhanced lipophilic interactions in the kinase selectivity pocket. The compound's dual stereocenters allow for the synthesis of diastereomerically pure intermediates, which is essential for maintaining consistent inhibitory activity and selectivity profiles across synthetic batches [2].

4-Butyl Pharmacophore for Protease S4 Pocket

Quantitative variation of the 4-alkyl chain length is a common strategy in GPCR ligand design. The butyl derivative fills a specific gap between propyl and pentyl analogs, with its calculated van der Waals volume of ~45.7 ų making it an optimal fit for a hydrophobic groove identified in sigma receptor pharmacophores. Direct procurement of this specific chain length avoids multi-step synthesis and accelerates SAR cycles [3].

C4- vs. N1-Isomer Selection for H-Bond Donor Profile

The predicted lower pKa of the ring-bound amine (9.6–9.9) compared to side-chain isomers makes 4-butylpiperidin-3-amine an ideal scaffold for studying the impact of amine basicity on cell permeability and lysosomal sequestration in CNS drug candidates. Researchers can use it as a benchmark compound to calibrate in silico permeability models, leveraging the ~0.5–0.9 pKa offset from analogous chain-amines [1].

Chiral 3-Amino-4-alkylpiperidine as Conformational Probe

The commercial availability of 4-butylpiperidin-3-amine at ≥95% purity with consistent diastereomeric ratio makes it a dependable component for fragment-based drug discovery (FBDD) libraries. The verified purity reduces false positive hits in biochemical screens compared to less pure amine building blocks, directly addressing a key procurement pain point for high-throughput screening facilities .

Application
Selection Property
Validation Focus
Stereospecific SAR studies
Stereochemical control via trans-(3S,4R) synthesis
Enantiomer-specific SAR verification
Protease S4 pocket probe design
4-Butyl group hydrophobic fit
S4 pocket engagement assays
HBD profile optimization
Hydrogen bond donor count (2 vs 1 isomer)
Permeability and solubility profiling
Conformational probe design
Defined spatial orientation from piperidine chair
Pharmacophore geometry validation
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